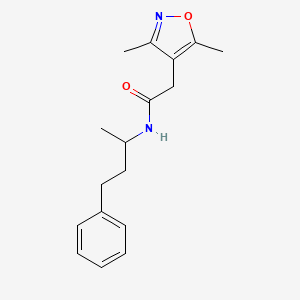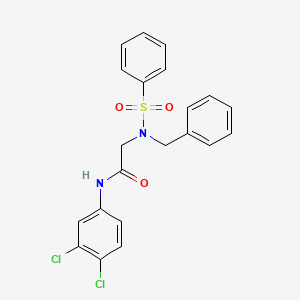
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is highly expressed in the brain and other organs, and is involved in various physiological processes, including cell survival, inflammation, and mitochondrial function. DPA-714 has been extensively studied for its potential use in various scientific research applications.
作用機序
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide binds selectively to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol into mitochondria, and is also involved in the regulation of mitochondrial function and apoptosis. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to modulate TSPO activity, leading to various physiological effects, such as the reduction of inflammation and the promotion of cell survival.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the reduction of oxidative stress, and the promotion of mitochondrial function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its non-invasive imaging capabilities using PET or SPECT. However, 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has some limitations, including its relatively short half-life, its potential toxicity at high doses, and its limited availability and high cost.
将来の方向性
There are several future directions for the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in scientific research. One potential direction is the development of new TSPO ligands with improved pharmacokinetic properties and therapeutic potential. Another direction is the investigation of the role of TSPO in various disease states, such as cancer and autoimmune disorders. Additionally, the use of 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide in combination with other imaging agents or therapeutic agents may provide new insights into the pathophysiology of various diseases and may lead to the development of new diagnostic and therapeutic strategies.
合成法
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 1-methyl-3-phenylpropylamine, followed by the addition of acetic anhydride and purification using chromatography. Other methods, such as the use of a microwave reactor or the substitution of acetic anhydride with acetyl chloride, have also been reported.
科学的研究の応用
2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has been used in various scientific research applications, including the imaging of TSPO expression in the brain and other organs using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). It has also been used to study the role of TSPO in various physiological processes, such as inflammation, neurodegeneration, and cancer. 2-(3,5-dimethyl-4-isoxazolyl)-N-(1-methyl-3-phenylpropyl)acetamide has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for its potential use as a diagnostic and therapeutic tool.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(9-10-15-7-5-4-6-8-15)18-17(20)11-16-13(2)19-21-14(16)3/h4-8,12H,9-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMXPZYGAUYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopropanecarboxamide](/img/structure/B6068402.png)
![N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)
![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)
![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)
![5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068441.png)
![(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6068446.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6068453.png)
